L-Tyrosinol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

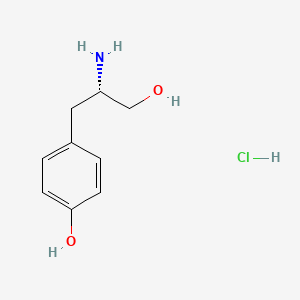

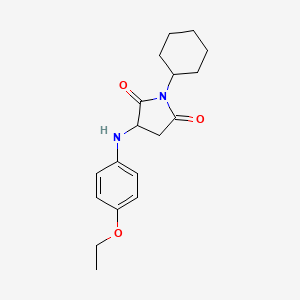

L-Tyrosinol hydrochloride is a chemical compound with the linear formula 4-(HO)C6H4CH2CH(NH2)CH2OH · HCl . It has a molecular weight of 203.67 . It is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group .

Synthesis Analysis

L-Tyrosinol hydrochloride can be synthesized from L-Tyrosine . The addition of 1% glucose under acidic conditions increased the specific activity of Lb TDC in Escherichia coli BL21 (DE3) to 46.3 U/mg, allowing 400 mM tyrosine to be completely converted into 400 mM tyramine within 24 hours .Molecular Structure Analysis

The molecular structure of L-Tyrosinol hydrochloride is represented by the SMILES string Cl [H].N [C@H] (CO)Cc1ccc (O)cc1 . The InChI key is PNGCRFWYSRUQTB-QRPNPIFTSA-N .Physical And Chemical Properties Analysis

L-Tyrosinol hydrochloride appears as an off-white powder . It has a melting point range of 161.1-165.0 degrees Celsius . It is soluble in water, with a solubility of 50mg/mL, forming a clear, colorless solution .Scientific Research Applications

1. Electrochemical Sensing in Biological Fluids

L-Tyrosine is crucial for monitoring Parkinson's disease (PD) as it is a precursor to levodopa (L-DOPA), a key treatment for PD. A study by Atta, Galal, and El-Gohary (2020) demonstrated the development of an electrochemical sensor using L-Tyrosine for the simultaneous determination of L-DOPA, uric acid, and other compounds in biological fluids. This sensor could significantly enhance the monitoring of PD and related conditions (Atta, Galal, & El-Gohary, 2020).

2. Anticancer Applications

Descôteaux et al. (2010) synthesized D- and L-tyrosine-chlorambucil analogs as potential anticancer drugs, specifically for chemotherapy of breast cancer. These analogs showed significant in vitro anticancer activity, highlighting the potential of L-Tyrosinol hydrochloride derivatives in cancer treatment (Descôteaux et al., 2010).

3. Influence on Metabolism in Model Systems

Płonka, Babiuch, and Barchańska (2021) investigated the influence of Nitisinone (NTBC) and its metabolites on L-Tyrosine metabolism in a model system. They found significant changes in the content of neurotransmitters related to L-Tyrosine, providing insights into the side effects of NTBC treatment, which could be relevant for treatments involving L-Tyrosine (Płonka, Babiuch, & Barchańska, 2021).

4. Role in Plant Biosynthesis and Metabolism

L-Tyrosine plays a significant role in plant biosynthesis and metabolism. Schenck and Maeda (2018) highlighted that in plants, L-Tyrosine is a precursor for various specialized metabolites, including some used in human medicine and nutrition. This research offers valuable insights into enhancing the production of L-Tyrosine and derived compounds in plants (Schenck & Maeda, 2018).

5. Biotechnological Applications

Faria et al. (2007) explored the biotechnological applications of mushroom tyrosinases, including the production of L-DOPA from L-Tyrosine. This study assesses the production, recovery, and immobilization of mushroom tyrosinases, indicating the potential of L-Tyrosine in biotechnological applications (Faria et al., 2007).

Mechanism of Action

Target of Action

L-Tyrosinol hydrochloride is a derivative of the amino acid tyrosine . The primary targets of L-Tyrosinol hydrochloride are likely to be enzymes that interact with tyrosine, such as tyrosine ammonia lyase (TAL) and l-amino acid deaminases (l-AADs) . These enzymes play crucial roles in various biochemical pathways, including the synthesis of proteins and neurotransmitters.

Mode of Action

For instance, it could be deaminated by l-AADs or undergo elimination catalyzed by TAL . These interactions could result in changes to the enzyme’s activity, thereby affecting the downstream biochemical pathways.

Biochemical Pathways

L-Tyrosinol hydrochloride, like tyrosine, can be involved in several biochemical pathways. The chiral α-amino group of L-Tyrosinol hydrochloride can undergo five different derivatizations, including deamination via l-AADs and elimination catalyzed by TAL . These reactions can lead to the production of various biochemicals, impacting multiple downstream effects.

Result of Action

Its interactions with enzymes like l-aads and tal could potentially influence various cellular processes, including protein synthesis and neurotransmitter production .

Safety and Hazards

Future Directions

L-Tyrosine, from which L-Tyrosinol hydrochloride is derived, is a valuable compound widely used in the food, health care, and cosmetics industries . Its derivatization generates a variety of high-value chemicals, which are commonly applied in the feed, pharmaceutical, and fine chemical industries . Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-Tyrosine due to its elevated specificity, diversity, and atom economy .

properties

IUPAC Name |

4-[(2S)-2-amino-3-hydroxypropyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGCRFWYSRUQTB-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Tyrosinol hydrochloride | |

CAS RN |

87745-27-5 |

Source

|

| Record name | L-Tyrosinol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2394373.png)

![(4-morpholinophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2394374.png)

![Methyl 1-[({5-formylpyrazolo[1,5-a]pyridin-3-yl}formamido)methyl]cyclopropane-1-carboxylate](/img/structure/B2394376.png)

![5-Azepan-1-yl-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2394381.png)

![N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2394384.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2394389.png)

![4-(6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2394391.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2394393.png)